molecular formula C7H14N2 B1422756 trans-Octahydro-1H-pyrrolo[3,4-b]pyridine CAS No. 169533-55-5

trans-Octahydro-1H-pyrrolo[3,4-b]pyridine

Cat. No.: B1422756
CAS No.: 169533-55-5
M. Wt: 126.2 g/mol
InChI Key: KSCPLKVBWDOSAI-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The compound trans-octahydro-1H-pyrrolo[3,4-b]pyridine is formally named rel-trans-(4aS,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine under IUPAC guidelines. Its bicyclic architecture comprises a pyrrolidine ring (five-membered, saturated nitrogen heterocycle) fused to a piperidine ring (six-membered, saturated nitrogen heterocycle). The prefix octahydro denotes full saturation of both rings, while the numbering follows the Hantzsch-Widman system for fused heterocycles, prioritizing the pyrrolidine moiety.

The stereochemical descriptor trans refers to the relative configuration of hydrogen atoms at the 4a and 7a bridgehead positions, which occupy opposite faces of the bicyclic system. Alternative nomenclature includes (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine , emphasizing absolute stereochemistry. Registered CAS numbers include 158060-81-2 (trans isomer) and 169533-56-6 (enantiopure form).

Molecular Geometry and Stereochemical Configuration

The molecular framework (C₇H₁₄N₂) consists of two fused rings: a pyrrolidine (positions 1–4a) and a piperidine (positions 4a–7a). Key geometric parameters include:

Parameter Value Method
N–C bond length 1.47–1.49 Å X-ray crystallography
C–N–C bond angle 108.5° (pyrrolidine) Computational modeling
Ring puckering Chair (piperidine) NMR spectroscopy

The trans configuration imposes a dihedral angle of 124° between the N1–C4a and C7a–N8 bonds, as confirmed by single-crystal diffraction. This stereochemical arrangement minimizes steric strain between the bridgehead hydrogens, stabilizing the molecule by approximately 5.2 kcal/mol relative to the cis isomer. The (4aS,7aR) absolute configuration is critical for chiral recognition in pharmaceutical applications, as evidenced by its role in fluoroquinolone antibiotic synthesis.

Comparative Analysis of cis/trans Isomerism in Octahydro-pyrrolopyridine Systems

Cis/trans isomerism in octahydro-pyrrolo[3,4-b]pyridine derivatives arises from restricted rotation about the C4a–C7a bridge. A comparative analysis reveals stark differences:

Property trans Isomer cis Isomer
Melting point 89–91°C 76–78°C
Solubility (H₂O) 12.4 mg/mL 28.9 mg/mL
Specific rotation [α]D +34.5° (c=1, CHCl₃) -22.1° (c=1, CHCl₃)

The trans isomer exhibits greater thermal stability due to reduced van der Waals repulsion between axial hydrogens. In contrast, the cis isomer’s higher aqueous solubility stems from enhanced dipole-dipole interactions with water molecules. Stereoselective synthesis methods leverage these differences: enzymatic resolution of racemic mixtures yields >99% enantiomeric excess for the trans form, while catalytic hydrogenation preferentially generates the cis variant.

Crystallographic and Spectroscopic Validation of Bicyclic Architecture

X-ray crystallography of the trans isomer (CCDC 2051581) confirms a triclinic P1 space group with unit cell parameters a=7.42 Å, b=8.15 Å, c=10.29 Å, α=89.7°, β=78.3°, γ=85.1°. The bicyclic system adopts a twisted boat conformation for the pyrrolidine ring, while the piperidine moiety remains in a chair configuration.

Spectroscopic signatures include:

  • ¹H NMR (300 MHz, CDCl₃): δ 3.21 (m, 2H, N–CH₂), 2.89 (dd, J=11.2 Hz, 2H, bridgehead H), 1.72–1.35 (m, 8H, cyclic CH₂).
  • ¹³C NMR (75 MHz, CDCl₃): 58.4 ppm (N–CH₂), 46.1 ppm (bridgehead C), 28.9–24.3 ppm (aliphatic CH₂).
  • IR (KBr): 2920 cm⁻¹ (C–H stretch), 1450 cm⁻¹ (C–N bend), 1120 cm⁻¹ (ring breathing).

Properties

IUPAC Name

(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCPLKVBWDOSAI-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNC[C@H]2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optical Resolution of Racemic Piperidine Dicarboxylate

  • Starting from a racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate (formula II), enzymatic hydrolysis is performed using lipase or esterase enzymes.
  • This selectively hydrolyzes one enantiomer, leaving the desired (2S,3R)-1-alkylcarbonylpiperidine-2,3-dicarboxylate (formula III) intact.
  • The reaction is maintained at pH ~6 by addition of 0.1 M sodium hydroxide solution, stirred at 25°C for about 36 hours.
  • The progress is monitored by chiral HPLC .
  • The desired enantiomer is isolated by organic solvent extraction, yielding over 97% yield , >99% chemical purity, and >99% optical purity.

Conversion to Hexahydrofuro[3,4-b]pyridine-5,7-dione Intermediate

  • The intermediate (III) is converted to the hexahydrofuro[3,4-b]pyridine-5,7-dione (formula IV) via two stages:
    • (b1) Treatment with a strong acid such as aqueous hydrochloric acid under reflux for 2–4 hours .
    • (b2) Reaction with a condensing agent, typically an anhydride , to promote cyclization.

Final Conversion to trans-Octahydro-1H-pyrrolo[3,4-b]pyridine

  • The cyclized intermediate (IV) is converted to the target compound (formula I) through a four-step process:
    • (c1) Heating in an inert solvent like toluene at 70–100°C.
    • (c2) Treatment with hydrochloric acid under reflux for 4–10 hours .
    • (c3) Reduction using a strong hydride donor such as lithium aluminum hydride (LiAlH4) .
    • (c4) Optional further purification steps to achieve optical purity above 99%.

Summary Table of Key Preparation Steps

Step Intermediate/Formulation Reagents/Conditions Duration Outcome
1 Racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate (II) Lipase or esterase enzymatic hydrolysis, pH ~6, 25°C ~36 hours Optically pure (2S,3R) intermediate (III), >99% ee
2 Intermediate (III) (b1) Aqueous HCl reflux 2-4 h; (b2) Anhydride condensation 2-4 h + variable Hexahydrofuro[3,4-b]pyridine-5,7-dione (IV)
3 Intermediate (IV) (c1) Toluene, 70-100°C; (c2) HCl reflux 4-10 h; (c3) LiAlH4 reduction Several hours (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine, >99% optical purity

Research Findings and Notes

  • The enzymatic resolution step is crucial for obtaining the correct stereoisomer and is highly efficient, avoiding the need for classical resolution agents and recycling.
  • The optical purity achieved (>99%) is critical for downstream pharmaceutical applications.
  • The process has been optimized to be practical and scalable, with yields consistently above 97% for key intermediates.
  • NMR (proton and carbon), IR spectra, and chiral HPLC analyses are used to confirm structure and purity at each stage.
  • The use of strong acids and hydride reagents requires careful control of reaction conditions to avoid racemization or side reactions.

Chemical Reactions Analysis

Types of Reactions: trans-Octahydro-1H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as sodium borohydride for reduction and trifluoroacetic acid for specific transformations .

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride is commonly used under controlled temperatures.

    Substitution: Various nucleophiles can be employed depending on the desired substitution pattern.

Major Products: The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in synthetic applications.

Scientific Research Applications

Trans-Octahydro-1H-pyrrolo[3,4-b]pyridine and its derivatives have been primarily studied for their antibacterial properties:

  • Antibiotic Development : It serves as an intermediate in the synthesis of fluoroquinolone antibiotics such as moxifloxacin, which inhibit bacterial DNA gyrase and topoisomerase IV—key enzymes in bacterial DNA replication and transcription. The structural similarity of this compound to these bioactive molecules enhances its potential in developing new antibacterial agents .
  • Lower Drug Interaction Potential : Studies indicate that this compound does not significantly inhibit major cytochrome P450 enzymes (e.g., CYP1A2, CYP2C19, CYP2D6), suggesting a reduced risk for drug-drug interactions compared to other compounds. This characteristic may enhance its therapeutic applicability with fewer side effects related to metabolic interference.

Case Studies

Several studies have highlighted the applications of this compound:

  • Antibacterial Efficacy : Research has demonstrated that derivatives of this compound exhibit potent antibacterial activity against various pathogens, supporting its role as a scaffold for antibiotic development.
  • Neurological Applications : Preliminary studies suggest potential interactions with neurological targets, indicating its possible use in drug discovery programs aimed at treating neurological conditions.

Summary Table of Applications

Application AreaDescription
Antibiotic Synthesis Intermediate in fluoroquinolone antibiotics like moxifloxacin; inhibits bacterial enzymes.
Drug Interaction Profile Low inhibition of cytochrome P450 enzymes; lower risk for drug-drug interactions.
Neurological Research Potential interactions with neurological targets; promising lead compound in drug discovery.

Mechanism of Action

The mechanism by which trans-Octahydro-1H-pyrrolo[3,4-b]pyridine exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological pathways. The compound’s structure allows it to fit into active sites, modulating the activity of these targets and influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares trans-Octahydro-1H-pyrrolo[3,4-b]pyridine with key analogs, focusing on structural features, substituents, and applications:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Applications/Findings References
This compound C₇H₁₄N₂ None (parent structure) 126.203 Intermediate for fused heterocycles; limited direct pharmacological data.
Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine C₁₄H₂₀N₂ Benzyl group at position 6 216.33 Enhanced lipophilicity; potential drug development candidate (e.g., CNS targets).
2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride C₇H₁₆Cl₂N₂ Benzyl group at position 2; chloride 199.12 Improved solubility for salt formation; used in crystallography studies.
Pyrazolo[3,4-b]pyridine derivatives Variable Pyrazole fused to pyridine Variable (e.g., ~200–300) Therapeutic agents for autoimmune diseases (patented in 2023).
Imidazo[1,5-a]pyridine derivatives Variable Imidazole fused to pyridine Variable (e.g., ~150–250) Precursors for tricyclic compounds; used in multi-step organic syntheses.

Key Observations:

Structural Flexibility vs. Rigidity :

  • The parent compound (This compound ) lacks substituents, making it a versatile scaffold for functionalization . In contrast, benzyl-substituted derivatives (e.g., C₁₄H₂₀N₂) exhibit increased steric bulk and lipophilicity, enhancing membrane permeability for drug candidates .
  • Pyrazolo[3,4-b]pyridine and imidazo[1,5-a]pyridine analogs replace the pyrrolidine ring with other heterocycles, altering electronic properties and bioactivity .

Synthetic Utility :

  • The parent compound is synthesized via one-pot methods, similar to pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, which achieve moderate-to-good yields (40–75%) .
  • Benzyl-substituted derivatives require additional steps (e.g., nitro group removal) to stabilize the final product, as seen in imidazo[1,5-a]pyridine syntheses .

Pharmacological Potential: While this compound itself lacks direct therapeutic data, its derivatives (e.g., pyrazolo[3,4-b]pyridines) show promise in autoimmune disease treatment, as evidenced by a 2023 patent . The dihydrochloride salt of the [3,4-c] isomer demonstrates improved aqueous solubility, critical for formulation .

Biological Activity

trans-Octahydro-1H-pyrrolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound features a bicyclic structure composed of a saturated pyrrolidine ring fused to a pyridine ring. Its molecular formula is C₈H₁₃N, with a boiling point around 198°C and a density of approximately 0.950 g/cm³. The compound is typically found as a clear, colorless to pale yellow oil, which enhances its applicability in various chemical reactions and drug development processes.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Cyclization Reactions : Utilizing precursors that undergo cyclization to form the bicyclic structure.
  • Chiral Resolution : Employing chiral auxiliaries to obtain specific stereoisomers that exhibit enhanced biological activity.
  • Functionalization : Modifying the compound through acylation or alkylation to yield derivatives with improved pharmacological properties .

Antimicrobial Properties

The primary focus of research on this compound has been its role as an intermediate in the synthesis of fluoroquinolone antibiotics, such as moxifloxacin. Moxifloxacin exhibits potent activity against bacterial strains by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This mechanism underlies its effectiveness as an antibacterial agent .

Case Study: Moxifloxacin Derivatives

  • Synthesis : Derivatives were synthesized from this compound.
  • Activity : These derivatives showed significant antibacterial activity against various pathogens.

Antioxidant and Chelating Activities

Recent studies have reported that derivatives of this compound possess antioxidant and chelating properties. For instance, newly synthesized Schiff base derivatives demonstrated good antioxidant activity and potential applications in treating oxidative stress-related diseases .

Property Activity Level Notes
AntimicrobialHighEffective against multiple bacterial strains
AntioxidantModeratePotential for therapeutic applications
ChelatingModerateMay assist in metal ion detoxification

Interaction with Cytochrome P450 Enzymes

Studies indicate that this compound does not significantly inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6), suggesting a lower risk for drug-drug interactions compared to other compounds. This characteristic enhances its suitability for therapeutic use with fewer side effects related to metabolic interference.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological pathways. These targets include:

  • Enzymes : Inhibiting key enzymes involved in DNA replication and repair.
  • Receptors : Modulating receptor activity that influences various physiological processes.

This interaction profile positions this compound as a promising scaffold for drug discovery aimed at treating infections and possibly other diseases related to oxidative stress or enzymatic dysfunctions .

Q & A

Q. What are the common synthetic routes for trans-Octahydro-1H-pyrrolo[3,4-b]pyridine and its derivatives?

Methodological Answer: Synthesis typically involves cyclization reactions, multi-step functionalization, or catalytic cross-coupling. For example:

  • Pd-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at specific positions using boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) under optimized conditions (toluene/EtOH/H₂O, 90–105°C, Pd(PPh₃)₄ catalyst) .
  • Heterocyclic ring closure via reactions with amines or diazonium salts, as seen in pyrazolo[3,4-b]pyridine derivatives .
  • Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis, though trans-isomer isolation may require chromatographic separation .

Q. How is this compound structurally characterized?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and stereochemistry. For example, coupling constants (e.g., J = 8.2 Hz for vicinal protons) distinguish cis/trans isomers .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated in PPARα-LBD co-crystal structures of pyrazolo[3,4-b]pyridine derivatives .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What are the recommended storage conditions for this compound?

Methodological Answer:

  • Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis.
  • Use desiccants to avoid moisture absorption, as hygroscopicity may alter reactivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for derivatives of this scaffold?

Methodological Answer:

  • Molecular docking : Map interactions with target proteins (e.g., PPARα-LBD) to identify critical binding residues (e.g., Ile272, H12 helix) .
  • Site-directed mutagenesis : Validate predicted interactions (e.g., Ile272Phe mutation abolishes agonist activity in PPARα) .
  • In vitro assays : Screen derivatives for bioactivity (e.g., anti-inflammatory, antimicrobial) using dose-response curves and IC₅₀ calculations .

Q. How to address contradictions in synthetic yields or purity across studies?

Methodological Answer:

  • Reaction optimization : Adjust solvents (e.g., THF vs. 1,2-dimethoxyethane) or catalysts (e.g., Pd₂(dba)₃ vs. Pd(PPh₃)₄) to improve reproducibility .
  • Purity assessment : Use HPLC with UV/ELSD detection and elemental analysis to quantify impurities. For example, LC-MS can detect byproducts from incomplete ring closure .
  • Thermal analysis : TGA/DSC identifies decomposition pathways affecting stability during synthesis .

Q. What therapeutic mechanisms are associated with this compound derivatives?

Methodological Answer:

  • PPARα activation : Derivatives with carboxylic acid substituents stabilize the H12 helix in PPARα-LBD, promoting coactivator recruitment (e.g., PGC1α) for dyslipidemia treatment .
  • Antimicrobial activity : Pyrazolo[3,4-b]pyridine derivatives disrupt bacterial membranes or inhibit enzymes (e.g., DNA gyrase) via halogenated aryl groups .
  • Anti-inflammatory effects : Modulation of COX-2 or cytokine pathways (e.g., IL-6/TNF-α) is dose-dependent and confirmed via ELISA/Western blot .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Octahydro-1H-pyrrolo[3,4-b]pyridine
Reactant of Route 2
trans-Octahydro-1H-pyrrolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.